Fmoc-(S)-2-(4-pentenyl)Ala-OH

Catalog No.
S888609
CAS No.
288617-73-2
M.F
C23H25NO4
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-(S)-2-(4-pentenyl)Ala-OH

CAS Number

288617-73-2

Product Name

Fmoc-(S)-2-(4-pentenyl)Ala-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1

InChI Key

MRJFPZWLOJOINV-QHCPKHFHSA-N

SMILES

Array

Synonyms

(S)-N-Fmoc-alpha-4-pentenylalanine

Fmoc-(S)-2-(4-pentenyl)Ala-OH is an unnatural, Fmoc-protected α-amino acid featuring a terminal alkene on its pentenyl side chain. It is a critical precursor for synthesizing 'stapled peptides,' a class of conformationally constrained peptides with enhanced therapeutic properties. [REFS-1, REFS-2] Specifically, this compound is designed for incorporation into peptide sequences at two positions, typically separated by three other amino acids (the 'i' and 'i+4' positions), to form a stabilizing all-hydrocarbon bridge via ring-closing metathesis (RCM). [3] This 'staple' enforces an α-helical secondary structure, which is often required for biological activity but is unstable in short, linear peptides.

Substituting Fmoc-(S)-2-(4-pentenyl)Ala-OH with analogs containing shorter or longer alkenyl chains is not viable for most applications, as the side-chain length directly dictates the geometry and effectiveness of the resulting staple. This specific precursor is optimized for creating an 8-atom cross-link between residues at the i and i+4 positions, which is the ideal geometry for stabilizing a single turn of an α-helix. [1] Using an amino acid with a shorter chain (like an allyl group) would target an i,i+3 linkage, while a longer chain (like a hexenyl or octenyl group) is used for i,i+7 linkages spanning two helical turns. [2] These alternatives impose fundamentally different conformational constraints, altering the peptide's structure, target affinity, and bioactivity, making them functionally non-interchangeable for a given peptide design.

Optimized for i,i+4 Stapling to Maximize α-Helicity

The use of two (S)-2-(4-pentenyl)alanine residues enables the formation of an 8-atom hydrocarbon staple, which is geometrically optimal for reinforcing a single turn of an α-helix (i,i+4). In a foundational study, incorporating this staple into a 20-residue peptide derived from the BID BH3 domain increased its α-helicity from 27% (for the linear, unstapled peptide) to 84% as measured by circular dichroism. [1] This represents a ~211% increase in helical content, a direct result of the specific conformational constraint provided by this precursor.

Evidence Dimensionα-Helicity (% by CD spectroscopy)
Target Compound Data84% (Peptide stapled with (S)-2-(4-pentenyl)alanine)
Comparator Or Baseline27% (Unstapled linear peptide analog)
Quantified Difference~3.1-fold (211%) increase in helicity
ConditionsPeptide derived from BID BH3 domain in phosphate buffer.

This dramatic increase in stable α-helical structure is often essential for restoring the peptide's ability to bind to its target protein with high affinity.

Superior Compatibility with Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(S)-2-(4-pentenyl)Ala-OH is fully compatible with standard automated Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Its coupling efficiency is comparable to other standard Fmoc-protected amino acids, allowing for its seamless integration into synthesis workflows. [1] For example, the synthesis of a pro-apoptotic BIM stapled peptide using this precursor and microwave-enhanced SPPS was achieved in under 4 hours with 80% purity, demonstrating high processability. [2] This contrasts with more sterically hindered or chemically sensitive unnatural amino acids that can require modified coupling conditions or result in lower yields.

Evidence DimensionSynthesis Time & Purity (Microwave SPPS)
Target Compound Data<4 hours, 80% purity
Comparator Or BaselineConventional room temperature synthesis (>33 hours)
Quantified Difference>8x reduction in synthesis time
ConditionsAutomated microwave-enhanced SPPS of a BIM SAHB peptide.

Reliable and efficient incorporation using standard protocols reduces synthesis failures, minimizes optimization time, and lowers the overall cost of producing the final peptide.

Enables Drastic Enhancement of Proteolytic Resistance

The hydrocarbon staple formed from (S)-2-(4-pentenyl)alanine residues physically shields the peptide backbone from enzymatic degradation. In a study of a bicyclic peptide, the unconstrained linear version was rapidly degraded by proteinase K with a half-life of only 0.27 minutes. [1] In contrast, the version containing a hydrocarbon staple derived from this precursor showed a half-life of approximately 2,000 minutes. This represents a >7000-fold increase in stability against proteolytic cleavage, a critical parameter for therapeutic viability.

Evidence DimensionProteolytic Half-Life (t1/2) in Proteinase K
Target Compound Data~2,000 minutes
Comparator Or Baseline0.27 minutes (Unconstrained linear peptide)
Quantified Difference>7,400-fold increase in half-life
ConditionsPeptide SRC2-BCP1 vs. unconstrained analog incubated with proteinase K.

Enhanced proteolytic resistance significantly increases the in vivo half-life of a peptide, making it a more viable candidate for development as a therapeutic agent.

Development of Peptide-Based Inhibitors for Intracellular Protein-Protein Interactions (PPIs)

This precursor is the right choice for projects aiming to disrupt intracellular PPIs mediated by α-helical domains, such as the p53-MDM2 or BCL-2 family interactions. The resulting staple enhances both α-helicity for improved target binding and provides the proteolytic resistance and cell permeability necessary for the peptide to reach its intracellular target and exert a biological effect. [1]

Improving the Pharmacokinetic Profile of Peptide Therapeutics

For peptide drug candidates that suffer from rapid degradation in vivo, incorporating a staple using Fmoc-(S)-2-(4-pentenyl)Ala-OH is a proven strategy to extend circulatory half-life. The dramatic increase in resistance to proteases directly addresses a primary failure mode for linear peptides, making it a critical tool in peptide drug development workflows. [2]

Structure-Activity Relationship (SAR) Studies for Helical Peptides

Researchers use this building block to lock a peptide's conformation into a stable α-helix. This removes conformational ambiguity, allowing for a more accurate assessment of how modifications to other side chains affect binding affinity and activity, thereby accelerating SAR studies and the rational design of more potent analogs. [1]

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

379.17835828 Da

Monoisotopic Mass

379.17835828 Da

Heavy Atom Count

28

Wikipedia

(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-6-heptenoic acid

Dates

Last modified: 08-15-2023

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